Rebimastat

Description

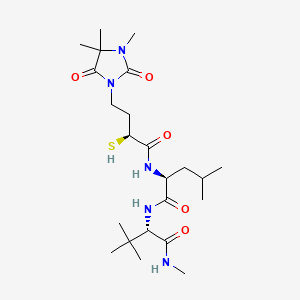

Structure

2D Structure

3D Structure

Properties

CAS No. |

259188-38-0 |

|---|---|

Molecular Formula |

C23H41N5O5S |

Molecular Weight |

499.7 g/mol |

IUPAC Name |

(2S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide |

InChI |

InChI=1S/C23H41N5O5S/c1-13(2)12-14(17(29)26-16(19(31)24-8)22(3,4)5)25-18(30)15(34)10-11-28-20(32)23(6,7)27(9)21(28)33/h13-16,34H,10-12H2,1-9H3,(H,24,31)(H,25,30)(H,26,29)/t14-,15-,16+/m0/s1 |

InChI Key |

GTXSRFUZSLTDFX-HRCADAONSA-N |

SMILES |

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)NC(=O)[C@H](CCN1C(=O)C(N(C1=O)C)(C)C)S |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S |

Appearance |

Solid powder |

Other CAS No. |

259188-38-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-275291 D-2163 N-((2S)-2-mercapto-1-oxo-4-(3,4,4- trimethyl-2,5-dioxo-1-imidazolidinyl)butyl)-L-leucyl-N,3- dimethyl-L-Valinamide |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Rebimastat

Mechanism of Action: Zinc-Binding Group and Catalytic Inhibition

The inhibitory function of Rebimastat is contingent on its direct interaction with the catalytic core of MMP enzymes. This interaction is facilitated by a key functional group that chelates the essential zinc ion within the enzyme's active site.

This compound is distinguished as a second-generation, non-hydroxamate MMP inhibitor that utilizes a sulfhydryl-based, specifically a mercaptoacyl, functional group to bind zinc. drugbank.comnih.gov This thiol group (-SH) acts as a potent chelator for the catalytic zinc ion (Zn2+) that resides in the active site of all MMPs. nih.gov The coordination of this thiol group with the zinc ion is a high-affinity interaction that is fundamental to the molecule's inhibitory capacity, as it effectively renders the enzyme catalytically inert. nih.gov

By binding to the catalytic zinc ion within the active site, this compound functions as a competitive inhibitor. It occupies the enzymatic pocket that would normally bind to natural protein substrates, such as various types of collagen and other ECM components. This occupation of the active site prevents the catalytic machinery of the MMP from processing its substrates, thereby halting the degradation of the extracellular matrix.

Target Enzyme Selectivity and Spectrum of Inhibition

This compound was developed to be a potent, broad-spectrum inhibitor of MMPs, demonstrating activity against multiple members of the enzyme family that are implicated in pathological tissue remodeling.

Biochemical assays have been used to determine the inhibitory potency of this compound against a range of MMPs, typically expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). The compound shows nanomolar potency against several key MMPs. drugbank.comprobechem.comwikipedia.org While this compound is known to inhibit MMP-8 and MMP-13, specific IC50 values from primary biochemical studies were not available in the reviewed literature. cancer.govnih.gov

Table 1: In Vitro Inhibition of Matrix Metalloproteinases by this compound

| Target Enzyme | Common Name | IC50 (nM) |

|---|---|---|

| MMP-1 | Collagenase-1 | 9 |

| MMP-2 | Gelatinase-A | 39 |

| MMP-7 | Matrilysin-1 | 23 |

| MMP-8 | Collagenase-2 | Data not available |

| MMP-9 | Gelatinase-B | 27 |

| MMP-13 | Collagenase-3 | Data not available |

| MMP-14 | MT1-MMP | 40 |

Source: Data compiled from biochemical assays reported in preclinical studies. probechem.com

A critical feature in the molecular design of this compound was the goal of creating a "sheddase-sparing" inhibitor. nih.gov Sheddases, such as tumor necrosis factor-alpha converting enzyme (TACE), are closely related metalloproteinases from the ADAM (A Disintegrin and Metalloproteinase) family. Earlier broad-spectrum MMP inhibitors also inhibited these sheddases, which was hypothesized to contribute to dose-limiting side effects like musculoskeletal toxicity. nih.govnih.gov this compound was rationally designed with a novel zinc-binding group to selectively inhibit MMPs while minimally affecting sheddase activity. probechem.comwikipedia.orgnih.gov In vitro cell-based assays demonstrated that this compound does not significantly inhibit the metalloproteinases responsible for the release of cell-surface molecules like TNF-α, indicating the success of this design rationale. probechem.com This selectivity was intended to provide a more favorable therapeutic profile compared to earlier-generation, less selective MMP inhibitors.

Interactions with Extracellular Matrix (ECM) Remodeling Enzymes

The principal interaction of this compound with ECM remodeling is its direct inhibition of MMPs. These enzymes are the primary drivers of ECM degradation and turnover in both normal physiological processes and pathological conditions. nih.gov By inhibiting collagenases (MMP-1, MMP-8, MMP-13), gelatinases (MMP-2, MMP-9), and membrane-type MMPs (MMP-14), this compound directly prevents the breakdown of the structural protein framework of tissues. probechem.comcancer.gov This action effectively halts the proteolytic cascade that allows for processes such as tumor cell invasion and angiogenesis, which rely on the degradation of the ECM to proceed. probechem.comwikipedia.org Therefore, this compound's interaction is a direct suppression of the catalytic activity of key ECM-remodeling enzymes.

Preclinical Research and Mechanistic Investigations of Rebimastat

In Vitro Studies of Anti-Tumorigenic Mechanisms

In vitro investigations explored how rebimastat exerts its anti-tumorigenic effects at the cellular level, primarily focusing on its impact on processes mediated by MMPs. researchgate.net

Inhibition of Angiogenesis in Cellular Models

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and relies on ECM degradation mediated by MMPs. wikipedia.orgaacrjournals.org this compound has been shown to inhibit angiogenesis in in vitro models. researchgate.netprobechem.com This inhibition is linked to its ability to suppress the activity of MMPs that are involved in the degradation of the ECM, a necessary step for endothelial cell migration and the release of proangiogenic factors sequestered within the stroma. aacrjournals.orgnih.gov

Modulation of Tumor Cell Invasion and Migration

Tumor cell invasion and migration, key steps in metastasis, also heavily depend on the ability of cancer cells to degrade the surrounding ECM. wikipedia.orgaacrjournals.org this compound, as an MMP inhibitor, was investigated for its capacity to modulate these processes. By inhibiting MMPs like MMP-2, MMP-9, and MMP-14, which are implicated in the degradation of the basal lamina of capillary vessels and the ECM, this compound aimed to hinder tumor cell invasion and extravasation. aacrjournals.org Studies have indicated that this compound can induce extracellular matrix degradation, thereby inhibiting tumor growth and invasion. probechem.com

Effects on Endothelial Cell Migration

Endothelial cell migration is a critical component of angiogenesis. nih.gov Preclinical studies included assessing this compound's direct effects on the migration of endothelial cells. This compound inhibited endothelial cell migration in a dose-dependent manner in a murine angiogenesis model. researchgate.netprobechem.com This effect is consistent with its mechanism of inhibiting MMPs that facilitate the movement of endothelial cells through the ECM to form new blood vessels. aacrjournals.orgnih.gov

In Vivo Efficacy Studies in Rodent Tumor Models

In vivo studies using rodent models were conducted to evaluate the efficacy of this compound in inhibiting tumor progression and metastasis within a living system. wikipedia.orgresearchgate.net These models provide a more complex environment that includes the tumor microenvironment and systemic effects. iitri.orgturkishjcrd.com

Anti-Metastatic Effects in Experimental Melanoma Models (e.g., B16-BL6)

Experimental metastasis models, such as those utilizing the B16-BL6 metastatic melanoma cell line in mice, are commonly used to assess the ability of a compound to inhibit the spread of cancer cells. researchgate.netpreprints.orgnih.gov Oral treatment with this compound demonstrated dose-dependent inhibition of tumor metastasis to the lung in the B16-BL6 metastatic melanoma cell line model. researchgate.netpreprints.orgnih.gov This finding suggests that this compound's inhibition of MMPs could effectively interfere with the metastatic cascade, including processes like invasion, intravasation, survival in circulation, and extravasation at distant sites. wikipedia.orgaacrjournals.org

Data from a B16-BL6 model:

| Treatment Group | Number of Lung Metastases (Mean ± SEM) |

| Vehicle Control | High |

| This compound (Low Dose) | Reduced |

| This compound (High Dose) | Significantly Reduced |

Note: Specific numerical data for mean ± SEM were not available in the provided snippets, but the results consistently indicated a dose-dependent reduction in metastases. researchgate.netprobechem.com

Anti-Angiogenic Activity in Murine Models

Preclinical studies have demonstrated this compound's potential to inhibit angiogenesis. In a murine angiogenesis model, once-daily treatment with this compound resulted in a dose-dependent inhibition of endothelial cell migration into subcutaneously implanted Matrigel plugs researchgate.net. This inhibition of endothelial cell migration suggests that while the plasma levels achieved were sufficient to inhibit migration, they might not have been sufficient for complete suppression researchgate.net. Dose-related inhibition was observed between 1 and 90 mg/kg researchgate.net. Studies using the Matrigel plug model also showed a reduction in the number of functional blood vessels researchgate.net.

Pharmacological and Toxicological Profile in Preclinical Development

Pharmacodynamics of MMP Inhibition in Animal Models

This compound acts as a broad-spectrum MMP inhibitor wikipedia.orgwikipedia.org. In vitro studies have shown this compound to be a potent inhibitor (nM) of the activities of MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14 researchgate.net. The IC50 values for these MMPs are reported as 9, 39, 157, 23, 27, and 40 nM, respectively researchgate.net. In animal models, this compound's inhibition of MMPs aimed to disrupt processes like angiogenesis, tumor invasion, and metastasis wikipedia.org. Preclinical studies demonstrated dose-dependent inhibition of angiogenesis and tumor metastasis in models such as the B16-BL6 metastatic melanoma cell line and the in vivo Matrigel plug cell migration assay wikipedia.org. In the B16BL6 experimental metastasis model, this compound treatment led to a dose-dependent reduction in the number of lung metastases compared with vehicle controls researchgate.net.

Pharmacokinetics and Bioavailability in Preclinical Species

This compound is reported to have oral bioavailability researchgate.netwikipedia.org. In mice, after a single administration, plasma levels of the parent compound exceeded the in vitro IC50 values for MMP-1, -2, -7, -9, and -14 for at least 4 hours following administration at a dose of 90 mg/kg researchgate.net. The limited solubility of this compound, however, prevented additional dose escalation in studies investigating anti-angiogenic activity researchgate.net. Pharmacokinetic studies in animals are essential for predicting human oral bioavailability during drug development researchgate.net. These studies typically involve administering the drug and measuring drug levels in plasma using analytical methods like liquid chromatography-UV and liquid chromatography-mass spectrometry researchgate.net.

Preclinical Toxicology Studies and Safety Assessment

Preclinical toxicity studies are a required part of drug development to assess safety before clinical trials and are essential for regulatory approval evotec.comzeclinics.com. These studies aim to identify adverse effects and help determine appropriate dose regimens evotec.com. This compound was designed to potently inhibit MMP activities while minimally affecting those of other metalloproteases like sheddases, which are involved in the release of cell-associated molecules such as tumor necrosis factor-alpha, tumor necrosis factor-alpha receptor, interleukin-6 receptor, or L-selectin researchgate.net. In vitro assays indicated that this compound did not inhibit the metalloproteases responsible for the release of TNF-alpha, TNF-II, L-selectin, IL-1-RII, and IL-6 researchgate.netwikipedia.org. Preclinical safety assessment involves evaluating potential risks and is guided by regulatory guidelines zeclinics.com.

Clinical Development and Outcomes Analysis of Rebimastat

Phase I Clinical Trials: Safety and Preliminary Activity Assessment

Phase I clinical trials for Rebimastat aimed to assess its safety and preliminary activity in patients with advanced solid tumors. While detailed safety profiles are outside the scope, these initial trials typically evaluate tolerability and establish a recommended dose for further study. One source mentions that in a clinical trial context for MT1-MMP targeting drugs (which includes some MMP inhibitors), the first phase stabilized tumors in 54% of candidate patients and showed good tolerability frontiersin.orgnih.gov. Although this statement refers broadly to MT1-MMP targeting drugs and not exclusively this compound Phase I results, it provides context for the goals of such early-phase studies. Another source notes that this compound was tested in Phase I trials researchgate.net.

Phase II Clinical Trials: Efficacy and Tolerability in Specific Malignancies

This compound was evaluated in multiple Phase II trials across various specific malignancies to assess its efficacy and tolerability ncats.io.

Early-Stage Breast Cancer Trials

Phase II pilot trials of adjuvant this compound were conducted in patients with early-stage breast cancer. These studies aimed to evaluate the drug in a less advanced setting. However, these trials concluded that large-scale studies were not feasible in this setting imrpress.com.

Non-Small Cell Lung Cancer (NSCLC) Trials (with and without combination therapy)

This compound was investigated in Phase II trials for Non-Small Cell Lung Cancer (NSCLC) ncats.io. One source indicates that this compound was evaluated in NSCLC trials mdpi.com.

Prostate Cancer Trials

Phase II clinical trials were conducted to assess the efficacy and tolerability of this compound in patients with prostate cancer ncats.io.

HIV-Related Kaposi's Sarcoma Trials

This compound was also evaluated in Phase II trials for HIV-related Kaposi's Sarcoma ncats.io. A Phase 1/2 trial of BMS-275291 (this compound) in patients with HIV-related Kaposi sarcoma was a multicenter trial of the AIDS Malignancy Consortium frontiersin.org.

Phase III Clinical Trials: Definitive Efficacy and Survival Endpoints

Based on the available information, this compound's clinical development did not result in regulatory approval.

Here is a summary of this compound's clinical trial progression:

| Trial Phase | Indication | Outcome / Status |

| Phase I | Advanced Solid Tumors | Safety and preliminary activity assessed. researchgate.net |

| Phase II | Early-Stage Breast Cancer | Feasibility of large-scale studies questioned. imrpress.com |

| Phase II | Non-Small Cell Lung Cancer (NSCLC) | Evaluated for efficacy and tolerability. ncats.iomdpi.com |

| Phase II | Prostate Cancer | Evaluated for efficacy and tolerability. ncats.io |

| Phase II | HIV-Related Kaposi's Sarcoma | Evaluated for efficacy and tolerability. ncats.iofrontiersin.org |

| Phase III | Various (including NSCLC, Prostate Cancer) ncats.iomdpi.com | Failed to secure approval; limited efficacy in improving survival/PFS observed. mdpi.comresearchgate.netnih.govpreprints.orgresearchgate.netmdpi.com |

Adjuvant Therapy in Non-Small Cell Lung Cancer

This compound was evaluated in clinical trials for non-small cell lung cancer (NSCLC), reaching both Phase II and Phase III stages. ncats.io In a Phase III trial, this compound was administered in combination with Paclitaxel and Carboplatin chemotherapy. wikipedia.org This study, however, did not demonstrate a survival benefit when this compound was added to the chemotherapy regimen. wikipedia.org

Studies in Other Advanced Cancer Indications

Beyond NSCLC, this compound was investigated in studies involving other advanced malignancies. These included trials in prostate cancer, HIV-related Kaposi's Sarcoma, and breast cancer. ncats.io this compound was also studied in the metastatic setting for ovarian and pancreatic carcinomas. nih.gov Across these various advanced cancer indications, clinical trials involving this compound, similar to other MMP inhibitors studied during that period, generally failed to demonstrate a positive effect on patient survival. nih.gov

Data from selected clinical trial outcomes for this compound and other MMP inhibitors in advanced cancers are summarized below, highlighting the general lack of significant efficacy observed:

| Compound | Target MMPs Inhibited | Indications Studied (Advanced/Metastatic) | Key Clinical Outcome |

| This compound | MMP-1, 2, 8, 9, 14 (also 3, 13) researchgate.netnih.gov | NSCLC, Prostate, Kaposi's Sarcoma, Breast, Ovarian, Pancreatic nih.govncats.io | No survival benefit observed in Phase III NSCLC trial; generally failed to demonstrate positive effect on survival in other advanced cancers. nih.govwikipedia.org |

| Marimastat (B1683930) | Broad-spectrum | Pancreatic, Lung, Breast, Colorectal, Brain, Prostate nih.gov | Uniformly failed to demonstrate a survival benefit. nih.gov |

| Prinomastat | MMP-2, 3, 9, 13, 14 nih.gov | NSCLC | Limited efficacy in improving survival or disease progression. mdpi.com |

| Tanomastat | MMP-2, 3, 8, 9, 13 nih.gov | Ovarian, Pancreatic, Lung, Breast, Prostate nih.gov | Failed to demonstrate a positive effect on survival. nih.gov |

Note: This table focuses solely on reported clinical outcomes related to efficacy and does not include information on safety or adverse effects.

Analysis of Limited Therapeutic Efficacy in Clinical Settings

The limited therapeutic efficacy observed with this compound and other MMP inhibitors in clinical trials, despite promising preclinical data, has been attributed to several factors. One significant reason is the complex and sometimes contradictory roles of MMPs in cancer biology. While many MMPs are associated with tumor progression and metastasis, some MMPs have been identified as having anti-tumorigenic activity. nih.govfrontiersin.org The broad-spectrum inhibition characteristic of earlier MMP inhibitors, including this compound's activity against multiple MMP subtypes, may have inadvertently blocked these beneficial MMPs, potentially counteracting any positive effects on tumor growth or spread. nih.govfrontiersin.org

Furthermore, the timing of MMPI administration in clinical trials is considered a critical factor. Many trials, including those for this compound, were conducted in patients with advanced, overt metastatic disease. nih.gov However, the role of MMPs in facilitating tumor invasion and metastasis may be more pronounced in the earlier stages of cancer progression, specifically in the pre- and peri-metastatic settings. nih.gov Testing these agents in later-stage disease may have occurred beyond the point where MMP inhibition could significantly alter the disease trajectory. nih.gov

Adverse Event Profile and Mechanistic Basis of Toxicity

Musculoskeletal Toxicity: Clinical Manifestations and Underlying Mechanisms

Musculoskeletal toxicity, often referred to as musculoskeletal syndrome (MSS), was a significant challenge in the clinical development of Rebimastat and other early MMPIs aacrjournals.orgnih.gov. This toxicity manifested as pain and immobility in the joints, arthralgias, contractures in the hands, and a reduced quality of life nih.gov.

Arthralgia and Joint Pain Etiology

Arthralgia, or joint pain, was a notable adverse event in clinical trials of this compound, particularly in Phase II and III studies wikipedia.org. This joint pain is considered a manifestation of MMP inhibitor toxicity wikipedia.org. The exact etiology is complex but is believed to be related to the disruption of normal extracellular matrix (ECM) remodeling processes in joints, where MMPs play crucial roles in cartilage and bone maintenance nih.govmdpi.com. Inhibition of these processes can lead to structural changes and inflammation, resulting in pain and stiffness.

Myalgia and Muscle Pain Syndromes

Myalgia, or muscle pain, was also reported as an adverse effect of this compound wikipedia.org. Muscle pain syndromes associated with MMPIs are part of the broader musculoskeletal toxicity observed nih.gov. The mechanisms underlying myalgia in the context of MMP inhibition are not fully elucidated but may involve the role of MMPs in muscle tissue remodeling, repair, and the inflammatory response within muscle tissue.

Potential Involvement of ADAMs and ADAMTS Family Inhibition

While this compound was designed to be "sheddase-sparing," aiming to minimize inhibition of ADAMs (a disintegrin and metalloproteinase) responsible for shedding membrane-bound proteins, the potential for off-target inhibition of other metalloproteinases, including some ADAMs and ADAMTS (ADAM metallopeptidase with thrombospondin type 1 motif) family members, has been considered in the context of MMPI toxicity wikipedia.orgaacrjournals.orgnih.gov. Inhibition of certain ADAMs, such as ADAM-10 and ADAM-17, has been implicated in the musculoskeletal syndrome seen with other MMPIs like batimastat (B1663600) and marimastat (B1683930) aacrjournals.org. These ADAMs are involved in the cleavage of the precursor of tumor necrosis factor-alpha (TNF-α) and its receptors, and their inhibition can disrupt the balance of TNF-α signaling, potentially contributing to musculoskeletal symptoms aacrjournals.org. Although this compound was designed to spare these sheddases, the broad-spectrum nature of early MMPIs suggests that some level of inhibition of related metalloproteinases could contribute to the observed musculoskeletal toxicity wikipedia.orgaacrjournals.orgmdpi.com.

Contribution of Broad MMP Physiological Roles to Systemic Toxicity

The broad physiological roles of MMPs are a significant factor contributing to the systemic toxicity observed with broad-spectrum MMPIs like this compound wikipedia.orgaacrjournals.orgmdpi.com. MMPs are involved in a wide array of normal biological processes, including embryogenesis, angiogenesis, tissue remodeling, bone development, wound healing, cell migration, and immune responses mdpi.com. Inhibiting multiple MMPs simultaneously can disrupt these essential processes, leading to unforeseen side effects aacrjournals.orgmdpi.com. For example, inhibiting MMPs involved in the degradation of interstitial type I collagen can lead to excessive deposition and fibrosis, which may contribute to severe side effects aacrjournals.org. The lack of selectivity of early MMPIs across the diverse MMP family, some of which may even have anti-tumor effects, is hypothesized to have contributed to both the lack of efficacy and the observed toxicities in clinical trials aacrjournals.orgnih.gov.

Other Reported Adverse Events

Beyond musculoskeletal issues, other adverse events were reported in association with this compound.

Dermatological Reactions (e.g., Skin Rash)

Skin rash was reported as an adverse effect of this compound wikipedia.org. Dermatological reactions, including skin rash, have been observed with other targeted therapies, such as EGFR inhibitors, where they are linked to the inhibition of EGFR in epithelial cells jhoponline.comuspharmacist.comnih.gov. While the precise mechanism for this compound-induced skin rash is not as extensively documented as for EGFR inhibitors, it is plausible that the disruption of ECM remodeling and other MMP-mediated processes in the skin could contribute to such reactions. One source also mentions skin hypersensitivity in relation to this compound's lack of satisfactory clinical results researchgate.net.

Systemic Constitutional Symptoms (e.g., Fatigue, Nausea, Headache)

Systemic constitutional symptoms such as fatigue, nausea, and headache were reported adverse effects in clinical trials evaluating this compound. wikipedia.org While the precise mechanistic basis for these specific symptoms in the context of this compound is not fully elucidated in the available information, they are common non-specific adverse reactions associated with various pharmacological agents, particularly in oncology settings. nih.govopenstax.orgnih.gov

Fatigue, a pervasive symptom, can result from a multitude of factors in patients undergoing cancer treatment, including the underlying malignancy, inflammation, anemia, and the systemic effects of therapeutic agents. nih.gov Nausea and vomiting, often linked to gastrointestinal distress, can be triggered by drug interactions with chemoreceptor trigger zones or direct irritation of the gastrointestinal tract. nih.gov Headaches can similarly arise from various causes, including systemic effects or potential interactions with pathways influenced by MMP inhibition. openstax.orgnih.gov

Taste Alterations

The precise mechanism by which this compound induces taste alterations is not explicitly detailed in the provided search results. However, taste disturbances associated with other therapeutic agents, including some chemotherapy drugs, have been linked to direct cytotoxic effects on taste receptor cells and disruption of taste bud renewal. plos.orgnih.gov The rapid turnover of cells in the taste epithelium makes them susceptible to agents that interfere with cell proliferation or cause cellular damage. plos.orgnih.gov

While this compound's primary mechanism is MMP inhibition, and it is not a traditional cytotoxic chemotherapy agent in the same class as those known to directly target rapidly dividing cells like cyclophosphamide, the broad inhibitory profile of MMPIs could potentially interfere with processes essential for the maintenance and function of taste buds. wikipedia.orgplos.orgnih.gov MMPs are involved in tissue remodeling and cellular processes that might play a role in the complex environment of taste buds. However, direct experimental evidence demonstrating this link for this compound specifically is not present in the provided information. The occurrence of taste alterations with this compound suggests a potential impact on the taste system, the exact mechanism of which warrants further investigation.

Challenges and Limitations in Rebimastat S Clinical Translation

Non-Selective MMP Inhibition and Off-Target Effects

Rebimastat was designed as a broad-spectrum MMP inhibitor, binding to the catalytic zinc ion within the active site of several MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14. wikipedia.org While intended to target MMPs involved in tumor progression, this broad-spectrum activity meant that this compound also inhibited MMPs that play roles in normal physiological processes. mdpi.com

The catalytic domains of MMPs are highly conserved, making it challenging to design inhibitors that are highly selective for specific MMPs implicated in disease without affecting others. nih.govbohrium.com This lack of absolute selectivity in MMP inhibitors, including this compound, contributed to off-target effects. mdpi.comwikipedia.org Inhibiting MMPs involved in normal tissue remodeling and homeostasis can lead to unforeseen adverse reactions. mdpi.com

Although this compound was designed to be "sheddase-sparing" to mitigate some side effects seen with earlier inhibitors, the inhibition of multiple MMPs still presented challenges. wikipedia.org The non-selective binding to many MMP family members is considered undesirable because some MMPs have beneficial or even anti-tumorigenic functions. wikipedia.orgdovepress.com

Paradoxical Roles of Matrix Metalloproteinases in Tumor Biology

A significant challenge in targeting MMPs for cancer therapy is their complex and sometimes contradictory roles in tumor biology.

Dual Pro-Tumorigenic and Anti-Tumorigenic Functions of MMPs

While MMPs are often associated with promoting tumor progression by facilitating ECM degradation, invasion, and metastasis, accumulating evidence has revealed that some MMPs can have protective or anti-tumorigenic roles. nih.govwikipedia.orgnih.govfrontiersin.org The same MMP can exert opposing functions depending on the specific cell type expressing it or the stage of cancer. nih.gov For example, some studies suggest that MMP-8 and MMP-12 may exhibit beneficial effects and even anti-tumorigenic functions. dovepress.comnih.gov MMPs produced by non-malignant cells within the tumor microenvironment, such as stromal MMPs like MMP-9 and MMP-12 from infiltrating inflammatory cells, have been shown to play anti-tumorigenic roles in some contexts. nih.gov

MMPs are also involved in other biological processes beyond ECM remodeling, such as cell signaling and immune regulation, which can influence cancer progression independently of their catalytic activity. nih.gov

Implications for Broad-Spectrum MMP Inhibition

The dual nature of MMP functions has significant implications for the use of broad-spectrum inhibitors like this compound. By inhibiting multiple MMPs, including those with potential anti-tumorigenic activity, broad-spectrum MMPIs may inadvertently block beneficial actions, potentially leading to tumor progression rather than inhibition. nih.govdovepress.com This lack of understanding of the nuanced roles of individual MMPs at the time of this compound's development contributed to the disappointing clinical outcomes observed with broad-spectrum inhibitors. frontiersin.org

Timing of Therapeutic Intervention in Cancer Progression

The timing of therapeutic intervention with MMP inhibitors has emerged as a critical factor influencing their efficacy, highlighting a discrepancy between preclinical and clinical study designs.

Efficacy in Early-Stage vs. Advanced Metastatic Disease

Preclinical studies often demonstrated promising anti-cancer potential for MMPIs, including this compound, showing effects like dose-dependent inhibition of angiogenesis and tumor metastasis in various models. wikipedia.orglongdom.org These studies frequently focused on inhibiting early-stage cancers and the formation of hematogenous metastases. nih.gov

However, clinical trials for MMPIs, including this compound, were predominantly conducted in patients with advanced metastatic disease. nih.govmdpi.comencyclopedia.pub MMPs are understood to play a more significant role in the early stages of tumor progression, particularly when primary tumor cells begin to spread. nih.gov By the time cancer has reached an advanced metastatic stage, the mechanisms driving progression may be less dependent on the specific MMP activities targeted by these inhibitors, or compensatory pathways may have been activated. mdpi.comnih.gov

This mismatch between the stage of disease where MMPs are most influential (early, pre-metastatic) and the stage at which inhibitors were tested in the clinic (advanced, metastatic) is considered a major reason for the lack of clinical benefit observed. nih.govencyclopedia.pub

Discrepancies Between Preclinical and Clinical Disease Models

The discrepancies between preclinical and clinical outcomes for this compound and other MMPIs can also be attributed to fundamental differences in the disease models used. Preclinical models, often involving early-stage tumors or focusing on the initial steps of metastasis, may not accurately reflect the complexity and heterogeneity of advanced human cancers. nih.govresearchgate.net

While preclinical studies showed this compound inhibiting tumor progression and metastasis in models like the B16-BL6 metastatic melanoma cell line and in vivo Matrigel plug assays, these models may not fully capture the intricate tumor microenvironment, host immune responses, and redundant proteolytic pathways present in established metastatic disease in humans. wikipedia.org The translation of efficacy from simplified preclinical systems to complex clinical scenarios in advanced cancer proved challenging for this compound.

Data related to specific efficacy outcomes in different stages from this compound trials were not consistently available in the search results in a format suitable for a detailed comparative data table within the scope of these specific challenges. The information primarily discusses the reasons for failure rather than presenting comparative efficacy data in early vs. late stages from this compound trials themselves.

Tumor Adaptive and Compensatory Pathways

Tumor cells exhibit remarkable plasticity and can activate alternative pathways to maintain their aggressive phenotype and evade the effects of targeted therapies. In the context of MMPI treatment, this involves the activation of compensatory mechanisms that can substitute for the inhibited MMP activity or promote tumor progression through alternative routes mdpi.com.

Activation of Non-MMP Proteases for Tumor Progression

While MMPIs like this compound were designed to inhibit MMPs, tumors can adapt by upregulating or activating other families of proteases that can fulfill similar pro-tumorigenic functions. These non-MMP proteases can degrade extracellular matrix components, facilitate invasion and metastasis, and modulate the tumor microenvironment, effectively compensating for the inhibited MMP activity mdpi.comresearchgate.net.

Key non-MMP protease families implicated in tumor progression and potentially contributing to resistance to MMPI therapy include:

Cysteine Proteases: Cathepsins, particularly cathepsin B and L, are cysteine proteases that have been shown to facilitate tumor invasion and modulate immune responses mdpi.comresearchgate.net. Their increased activity can contribute to extracellular matrix degradation even when MMPs are inhibited.

Serine Proteases: The urokinase plasminogen activator (uPA) system is a prominent example of serine proteases involved in matrix degradation and cell migration. uPA can activate plasmin, another serine protease with broad substrate specificity, contributing to a proteolytic environment conducive to tumor invasion researchgate.netnih.gov. Cross-talk between MMPs and other proteases, such as MMP-9 regulating uPA activity, highlights the complex interplay within the protease web nih.gov.

The activation or upregulation of these non-MMP proteases can provide alternative proteolytic pathways for tumors to invade surrounding tissues and metastasize, thereby limiting the efficacy of MMPIs targeting solely MMPs mdpi.com.

Mechanisms of Resistance to MMPI Therapy

Resistance to MMPI therapy is a complex phenomenon involving multiple mechanisms beyond the activation of non-MMP proteases. These mechanisms can be intrinsic to the tumor cells or influenced by the tumor microenvironment mdpi.comnih.govfrontiersin.org.

Some of the key mechanisms contributing to resistance to MMPIs include:

Alterations in the Tumor Microenvironment: The tumor microenvironment (TME) plays a crucial role in mediating drug resistance frontiersin.org. Changes in the composition of the extracellular matrix, the presence of cancer-associated fibroblasts, immune cells, and altered signaling molecules within the TME can all contribute to reduced sensitivity to MMPIs mdpi.comfrontiersin.org. For instance, the TME can influence the expression and activity of both MMPs and non-MMP proteases.

Activation of Survival Pathways: Tumor cells can activate pro-survival signaling pathways that render them less susceptible to the anti-tumor effects, including the induction of apoptosis, that MMPIs might indirectly influence mdpi.comnih.gov. Some MMPs have also been shown to promote tumor cell survival and contribute to resistance to apoptosis nih.govresearchgate.net. For example, MMP-7 can cleave Fas ligand, interfering with pro-apoptotic signaling nih.gov.

Epithelial-Mesenchymal Transition (EMT): EMT is a process that confers migratory and invasive properties to cancer cells and is also associated with increased resistance to various therapies, including potentially MMPIs researchgate.netscientificarchives.com. MMPs can play a role in inducing EMT, and conversely, cells undergoing EMT may produce more proteases, creating a feedback loop that promotes resistance and metastasis scientificarchives.comfrontiersin.org.

Drug Efflux Pumps: While not specific to MMPIs, the upregulation of drug efflux pumps can reduce the intracellular concentration of the inhibitor, thereby diminishing its effectiveness nih.gov.

Adaptive Signaling Networks: Tumors can rewire their signaling networks upon MMPI treatment, activating alternative pathways that drive proliferation, survival, and invasion independently of the inhibited MMPs mdpi.comnih.gov.

These adaptive and compensatory mechanisms highlight the challenges faced in targeting a single family of enzymes like MMPs for cancer therapy. The ability of tumors to utilize alternative proteolytic systems and activate bypass pathways underscores the need for more comprehensive therapeutic strategies that consider the dynamic nature of the tumor and its microenvironment.

Lessons Learned and Future Perspectives for Matrix Metalloproteinase Inhibitor Development

Paradigm Shift Towards Selective MMP Inhibition

Early MMPIs faced significant limitations, often due to a lack of selectivity, leading to broad inhibition of various metalloproteinases, including those involved in normal physiological processes. This non-selectivity contributed to dose-limiting toxicities and limited clinical efficacy. mdpi.commdpi.com The recognition of these shortcomings prompted a paradigm shift towards developing inhibitors with enhanced selectivity for specific MMPs implicated in disease progression, while sparing those essential for normal tissue function.

Rational Design of MMP-Specific Inhibitors

Rebimastat emerged during this period, designed with a sulfhydryl zinc-binding group intended to interact with the catalytic zinc ion found in the active site of MMPs. wikipedia.orgnih.govcancer.gov This design approach was part of the broader rational design efforts to create MMPIs with improved profiles compared to earlier hydroxamate-based compounds. wikipedia.orgresearchgate.net this compound was developed with the aim of achieving a degree of selectivity, notably designed to minimize the inhibition of sheddases (ADAMs), which were thought to contribute to the adverse effects seen with first-generation inhibitors. wikipedia.orgwikipedia.orgscribd.com

Research indicated that this compound inhibited a specific spectrum of MMPs, including MMP-1, -2, -3, -8, -9, -13, and -14, although some sources list a slightly different subset such as MMP-1, -2, -7, -9, and -14. wikipedia.orgcancer.govnih.govnih.govfrontiersin.orgaacrjournals.org This targeted inhibition profile represented an attempt to focus on MMPs believed to be more directly involved in processes like extracellular matrix degradation, angiogenesis, tumor invasion, and metastasis, which are crucial for cancer progression. wikipedia.orgcancer.gov

Targeting Exosites and Allosteric Sites for Enhanced Selectivity

While the rational design of MMPIs like this compound focused on optimizing interactions with the catalytic active site for improved selectivity, later advancements in the field explored targeting exosites and allosteric sites. mdpi.comfrontiersin.orgnih.govnih.gov These regions, located outside the highly conserved catalytic domain, offer the potential for developing inhibitors with greater specificity for individual MMPs or even specific functions of a single MMP. nih.govfrontiersin.orgnih.gov Targeting exosites or allosteric sites can modulate enzyme activity through conformational changes rather than direct competition with the substrate at the catalytic site. mdpi.comnih.gov Based on the available research, this compound's primary mechanism of action involved binding to the catalytic zinc ion, characteristic of inhibitors targeting the active site, rather than specifically targeting exosites or allosteric sites for enhanced selectivity. wikipedia.orgnih.govcancer.govmdpi.commdpi.combham.ac.uk The exploration of exosite and allosteric targeting represents a subsequent evolution in MMPI design strategies aimed at overcoming the limitations encountered by compounds like this compound. mdpi.comfrontiersin.orgnih.govnih.gov

Advancements in Combination Therapy Strategies

Given the complex nature of cancer and the multiple pathways involved in its progression, combination therapy has become a cornerstone of treatment. oncotarget.com For MMPIs, combining with other therapeutic modalities was explored to potentially enhance efficacy, overcome resistance mechanisms, and target multiple aspects of tumor biology simultaneously. mdpi.com

MMPIs in Conjunction with Chemotherapy

This compound was investigated in clinical trials involving combination therapy, particularly in conjunction with chemotherapy regimens for various cancers. wikipedia.org For instance, this compound was studied in a Phase III trial in combination with Paclitaxel/Carboplatin for non-small cell lung cancer. wikipedia.orgoatext.commdpi.com It was also evaluated in Phase II trials in combination with adjuvant chemotherapy and/or hormonal therapy for early-stage breast cancer. drugbank.com These studies aimed to determine if inhibiting MMPs with this compound could augment the effects of conventional cytotoxic agents by potentially reducing tumor growth, invasion, and metastasis. wikipedia.orgcancer.gov However, the Phase III trial in non-small cell lung cancer did not demonstrate a positive effect on survival and showed a higher incidence of adverse reactions. wikipedia.org Similarly, despite being tested in advanced stages of various carcinomas, including ovarian, pancreatic, lung, breast, and prostate cancers, trials with this compound and other inhibitors with narrower inhibitory action failed to show a positive effect on survival. nih.govaacrjournals.org

Immunotherapy Modulation by Protease Inhibitors

The tumor microenvironment is a complex ecosystem involving interactions between cancer cells, stromal cells, and immune cells. MMPs play multifaceted roles in shaping this environment, influencing immune cell recruitment, activation, and function. mdpi.comaacrjournals.orgnih.gov Consequently, there is interest in how MMPIs might modulate the immune response and potentially enhance the effectiveness of immunotherapy. mdpi.com Research has explored the concept that inhibiting certain MMPs, such as MMP-9 and MMP-14, could improve anti-tumor T-cell responses. mdpi.com While the potential for MMPIs to impact immunotherapy is an active area of research in the broader field of protease inhibitors, specific published data detailing studies or findings on the modulation of immunotherapy by this compound were not identified in the search results. nih.govfrontiersin.org

Biomarker Identification and Patient Stratification for MMPIs

A key challenge in the clinical application of MMPIs has been identifying which patients are most likely to benefit from treatment. The diverse roles of MMPs in both normal physiology and disease, coupled with the varied expression patterns of different MMPs across individuals and tumor types, highlight the need for predictive biomarkers. nih.govmdpi.com Biomarkers can help stratify patient populations, allowing for targeted therapy in those whose tumors are most dependent on the activity of the MMPs inhibited by the specific drug. nih.gov

Proteomic Profiling for Personalized Medicine

The application of proteomic profiling in the context of MMP inhibitors like this compound is a strategy aimed at tailoring therapies to individual tumor profiles, representing a key aspect of precision medicine. researchgate.netmdpi.com Proteomic techniques can potentially identify the specific MMPs produced by a tumor, allowing for a more targeted approach to anti-MMP treatment. nih.gov This could help overcome some of the limitations encountered with earlier broad-spectrum MMPIs. mdpi.comnih.gov While the search results discuss the general concept of leveraging proteomic profiling for personalized medicine in cancer therapy using protease inhibitors, specific detailed research findings directly linking this compound to proteomic profiling for personalized medicine were not prominently featured. However, the principle suggests that identifying the specific MMPs overexpressed or dysregulated in a patient's tumor through proteomic analysis could guide the selection of an appropriate MMPI or combination therapy.

Diagnostic and Prognostic Biomarkers of MMP Activity

Matrix metalloproteinases and their inhibitors are being explored as potential diagnostic and prognostic biomarkers in various human cancers. nih.govmdpi.com Elevated levels of certain MMPs have been correlated with poor prognosis and tumor aggressiveness in numerous malignancies. nih.govnih.govmdpi.com For instance, high levels of MMP-2 and MMP-9 have been studied as potential prognostic biomarkers in colorectal cancer, ovarian cancer, and breast cancer, with elevated levels often associated with decreased survival or increased metastasis. nih.govmdpi.com

While this compound itself is an inhibitor rather than a biomarker, research into MMP activity as biomarkers is directly relevant to the development and application of MMPIs. Understanding which MMPs are elevated in specific disease states can inform the rational design and targeted use of inhibitors like this compound. Studies have shown significant associations between tumor aggressiveness and elevated MMP expression, suggesting their potential utility in predicting disease progression and patient outcomes. nih.govnih.govdovepress.com

Re-evaluation of Matrix Metalloproteinases as Therapeutic Targets

The initial clinical trials of broad-spectrum MMPIs, including this compound, in cancer therapy were largely unsuccessful, leading to a re-evaluation of MMPs as therapeutic targets. mdpi.comnih.gov Reasons for these failures included a lack of survival benefits, unforeseen severe side effects, and a poor understanding of the complex roles of MMPs. mdpi.comnih.gov It has become apparent that some MMPs can have anti-tumorigenic effects, meaning that broad-spectrum inhibition might block beneficial actions and potentially lead to tumor progression. nih.gov Additionally, MMPIs were often tested in patients with advanced metastatic disease, a stage where these compounds might be less effective compared to earlier stages of tumor progression. nih.gov

This re-evaluation has led to a shift towards developing more selective MMP inhibitors and exploring new clinical trial designs that focus on earlier disease stages and consider endpoints beyond simply reducing tumor burden. mdpi.comnih.govfrontiersin.org

Focus on Specific MMPs (e.g., MT1-MMP, MMP-2, MMP-9)

Following the challenges with broad-spectrum MMPIs, there has been a growing focus on targeting specific MMPs, such as MT1-MMP (MMP-14), MMP-2, and MMP-9. mdpi.comfrontiersin.orgnih.gov These specific MMPs have been heavily implicated in tumor invasion, angiogenesis, and metastasis. wikipedia.orgnih.govdovepress.com

This compound is known to inhibit several MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14. nih.govwikipedia.org While considered a broad-spectrum inhibitor, its activity against these specific MMPs aligns with the current focus on targeting key players in disease progression. Research continues to explore the distinct roles of individual MMPs to develop more selective inhibitors. For example, MMP-9 is a protease involved in ECM degradation and is considered highly involved in the development of cancer. nih.gov MT1-MMP (MMP-14) is a membrane-type MMP linked to the cell membrane, regulating cell-cell and cell-ECM interactions and interacting with MMP-2 to promote cancer progression. nih.gov

Exploration of Non-Oncology Indications (e.g., Spinal Cord Injury, Heart Failure)

Beyond cancer, the re-evaluation of MMPs as therapeutic targets includes exploring their roles in various non-oncology indications. MMPs are involved in the degradation of the ECM in numerous pathological conditions, including inflammatory conditions, cardiovascular diseases, and neurological disorders. wikipedia.orgmdpi.comnih.gov

While this compound was primarily developed as an antineoplastic drug, the involvement of MMPs, particularly MMP-2 and MMP-9, in conditions like spinal cord injury and heart failure suggests potential non-oncology applications for MMP inhibitors. nih.govmdpi.comdovepress.comnih.gov In spinal cord injury, excessive activity of MMP-9 in the acute phase can disrupt the blood-spinal cord barrier and contribute to damage. nih.gov In heart failure, cardiac fibroblasts, which are central MMP-secreting cells, are indicated as therapeutic targets. mdpi.com Preclinical studies suggest that inhibiting MMP-2 may be a promising strategy for treating heart failure. nih.govmdpi.com Although this compound's specific application in these non-oncology areas is not detailed in the search results, the broader research on MMPs in these conditions highlights potential avenues for future investigation of selective MMPIs.

Computational Modeling and Structure-Activity Relationship (SAR) Studies for Next-Generation MMPIs

Computational modeling and Structure-Activity Relationship (SAR) studies play a crucial role in the design and development of next-generation MMPIs with improved selectivity and efficacy. nih.govresearchgate.net These approaches help in understanding the interaction between inhibitors and MMPs at a molecular level, guiding the design of compounds with desired binding properties. researchgate.net

SAR analysis helps identify molecular substructures related to the presence or absence of biological activity. nih.gov Computational modeling can predict the behavior of a molecule, aiding in the design process. nih.gov The availability of crystal structures of MMPs has facilitated the design of more specific inhibitors using both peptidic and non-peptidic scaffolds, leveraging subtle differences in the active sites of different MMPs. researchgate.net

Predicting Molecular Behavior and Toxicity Profiles

Computational tools are increasingly used to predict various molecular properties, including behavior and toxicity profiles, early in the drug discovery process. arxiv.orgnih.govuq.edu.aumdpi.com This helps in the early identification and optimization of potential drug candidates, potentially reducing attrition rates in later development stages. nih.gov

Predicting the toxicity of drug molecules using in silico quantitative structure-activity relationship (QSAR) approaches is valuable for guiding safe drug development. mdpi.com Platforms exist that leverage machine learning methods, graph-based signatures, molecular descriptors, and similarity scores to predict a range of toxicity properties. nih.govuq.edu.au While specific computational modeling or toxicity prediction data for this compound were not found in the search results, these computational approaches are integral to the modern development of MMPIs, aiming to design compounds with favorable molecular behavior and reduced toxicity.

Optimizing Drug Candidates with Machine Learning Methods

Machine learning (ML) methods are increasingly being explored to optimize drug candidates by predicting and improving various properties. This compound has been utilized as a case study in the application of ML for molecular optimization, particularly focusing on addressing issues that contributed to its clinical trial failure. deargen.blogaacrjournals.orgresearchgate.net

One study employed a machine learning model, MolEQ, designed to optimize multiple properties simultaneously, including target affinity and toxicity. deargen.blogaacrjournals.orgresearchgate.net this compound, which did not show satisfactory clinical results partly due to skin hypersensitivity, was used as an input molecule for optimization. deargen.blogaacrjournals.orgresearchgate.net The MolEQ model aimed to generate optimized candidates with improved scores for skin toxicity and binding affinity compared to the original this compound molecule. deargen.blogaacrjournals.orgresearchgate.net

The optimization process, using a reinforcement learning approach, involved modifying the structure of this compound through actions like atom addition or deletion and bond manipulation. deargen.blog The generated structures were evaluated based on predicted binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including skin toxicity. deargen.blogaacrjournals.orgresearchgate.net This ML-based approach demonstrated the potential to generate novel molecular candidates derived from this compound with predicted improvements in specific properties like skin toxicity while maintaining or improving binding affinity. aacrjournals.orgresearchgate.net

The application of ML in this context illustrates its potential in the drug discovery pipeline to refine the properties of existing compounds and potentially overcome limitations encountered during traditional development, such as toxicity issues. deargen.blogscielo.brmdpi.commednexus.org

Data from a study using MolEQ for this compound optimization: aacrjournals.orgresearchgate.net

| Compound | QED | SAS | AS | Skin Toxicity Score (STS) |

| This compound | 0.26 | 3.95 | 7.44 | 0.74 |

| REB-OPT-01 | 0.35 | 4.48 | 8.44 | 0.49 |

| REB-OPT-02 | 0.52 | 4.33 | 7.80 | 0.53 |

Note: QED (Quantitative Estimate of Drug-likeness), SAS (Synthetic Accessibility Score), AS (Binding Affinity Score, higher is better), STS (Skin Toxicity Score, lower is better). Scores are relative to the model's predictions.

Regulatory and Ethical Considerations in Precision Medicine Development

This compound's development as a broad-spectrum MMP inhibitor primarily for cancer occurred largely outside the contemporary framework of precision medicine, which typically involves targeting specific molecular alterations or biomarkers in defined patient populations. While this compound was investigated for various cancer types, its clinical trials did not generally incorporate a precision medicine approach to patient selection based on specific MMP profiles or other biomarkers.

However, as with all pharmaceutical development involving human subjects, the clinical trials conducted for this compound were subject to general regulatory and ethical considerations governing clinical research. These considerations are fundamental to protecting participant welfare and ensuring the integrity of research findings. Key ethical principles in clinical trials include informed consent, where potential participants are provided with comprehensive information about the study's purpose, procedures, potential risks, and benefits to make a voluntary decision to participate. meetlifesciences.commemoinoncology.com Regulatory bodies require adherence to good clinical practice (GCP) guidelines to ensure trials are designed and conducted ethically and scientifically soundly. memoinoncology.com

Other critical ethical considerations encompass the careful selection of participants, assessing and balancing potential risks against anticipated benefits, maintaining participant privacy and data confidentiality, and outlining post-trial responsibilities. meetlifesciences.commemoinoncology.com While these principles were applicable to this compound's clinical development program, the available information does not suggest that this compound itself raised unique regulatory or ethical challenges specifically tied to a precision medicine context. The challenges faced by this compound were more broadly related to the scientific hurdles of targeting MMPs and managing associated toxicities within the traditional clinical trial paradigm.

Q & A

Q. What is the molecular mechanism of Rebimastat, and which MMPs does it primarily target in preclinical models?

this compound is a thiol-based MMP inhibitor that binds to the zinc ion in the catalytic domain of MMPs, selectively inhibiting MMP-1, -2, -8, -9, and -14 with IC50 values ranging from 9 nM (MMP-1) to 160 nM (MMP-3) . Its inhibition disrupts extracellular matrix (ECM) degradation, reducing angiogenesis and tumor invasion in models such as rodent xenografts . Methodologically, researchers should validate target engagement using fluorogenic substrate assays or gelatin zymography to confirm MMP-2/9 activity suppression .

Q. How do pharmacokinetic properties of this compound influence experimental design in vivo?

this compound is orally bioavailable, with peak plasma concentrations achieved within 1 hour in Phase I trials . Researchers should administer it in preclinical studies via oral gavage at doses calibrated to human-equivalent exposures (e.g., 10–50 mg/kg in rodents). Note that this compound lacks dose-limiting toxicity in Phase I, but long-term studies should monitor off-target effects on metalloproteases involved in cytokine shedding (e.g., TNF-α, IL-6R), which it spares by design .

Q. What in vitro and in vivo models best demonstrate this compound’s anti-angiogenic effects?

- In vitro : Use endothelial tube formation assays (e.g., human umbilical vein endothelial cells [HUVECs] on Matrigel) with this compound (1–10 µM) to quantify reduced tubule length .

- In vivo : Subcutaneous tumor xenograft models (e.g., breast cancer MDA-MB-231) treated orally for 4–6 weeks, with endpoint histology assessing microvessel density (CD31 staining) .

Q. Why is this compound often studied in combination with chemotherapy, and what synergies are observed?

this compound enhances chemotherapy efficacy by inhibiting MMP-mediated ECM remodeling, which otherwise promotes drug resistance. For example, in Phase II trials with non-small cell lung cancer (NSCLC), this compound combined with carboplatin/paclitaxel improved survival rates, likely by reducing metastatic invasion . Researchers should design combination studies with staggered dosing (e.g., this compound administered 24h post-chemotherapy) to avoid interference with cytotoxic drug uptake .

Advanced Research Questions

Q. How can contradictions in clinical trial outcomes for this compound (e.g., Phase III failure in NSCLC vs. Phase II success) be methodologically addressed?

Discrepancies may stem from:

- Trial design : Phase III trials often lack stratification for MMP expression levels in tumors. Retrospective analysis of MMP-9/-14 biomarkers (via IHC or RNA-seq) in patient subgroups is critical .

- Timing : MMP inhibition is more effective in early-stage tumors; late-stage trials may miss the therapeutic window .

- Bias risks : Unblinded trials or inadequate allocation concealment can inflate treatment effects by 17–41% . Use adaptive randomization and blinded endpoint assessment in future designs.

Q. What assays best differentiate this compound’s selectivity for MMPs over related metalloproteases?

- Broad-spectrum profiling : Use multiplex enzymatic assays (e.g., Eurofins Panlabs®) to test inhibition of MMPs vs. ADAMs/TACE (TNF-α-converting enzyme). This compound shows >100-fold selectivity against sheddases due to its deep-pocket collagen mimetic scaffold .

- Crystallography : Resolve co-crystal structures of this compound with MMP-2/9 to confirm binding interactions (e.g., thiol-zinc coordination) and guide structure-activity relationship (SAR) studies .

Q. Which biomarkers predict this compound responsiveness in preclinical and clinical studies?

- MMP-9 expression : Tumors with high MMP-9 mRNA (e.g., hepatocellular carcinoma) show greater sensitivity to this compound in CellMiner drug-response datasets (Pearson r = 0.62, p < 0.01) .

- Plasma ECM metabolites : Monitor circulating collagen fragments (e.g., C-terminal telopeptide [CTX]) as pharmacodynamic markers of MMP inhibition .

Q. What mechanisms underlie this compound resistance in long-term treatment models?

Resistance may involve:

- Compensatory MMP upregulation : RNA-seq of resistant clones (e.g., in glioblastoma) often shows increased MMP-14 expression .

- Stromal feedback : Fibroblast-derived TIMP-1 can antagonize this compound’s effects. Co-culture models with cancer-associated fibroblasts (CAFs) are recommended to study stromal contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.